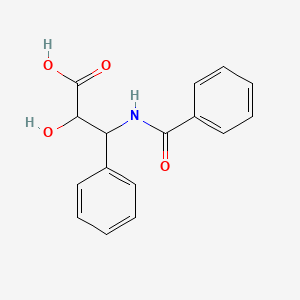
3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid
概要
説明
3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid: is a chiral compound with the molecular formula C₁₆H₁₅NO₄ and a molecular weight of 28529 g/molThe presence of this chiral side chain is essential for the biological activity of taxol, making it a significant compound in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and serine.
Formation of Benzoyl Derivative: Benzaldehyde is reacted with serine to form the benzoyl derivative.
Chiral Resolution: The resulting compound undergoes chiral resolution to obtain the desired enantiomer.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzoyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzoyl-3-phenylisoketone.
Reduction: Formation of benzoyl-3-phenylisoserinol.
Substitution: Formation of various substituted benzoyl-3-phenylisoserine derivatives
科学的研究の応用
3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of natural products.
Medicine: It is a key intermediate in the synthesis of paclitaxel, an important anticancer drug.
Industry: It is used in the production of pharmaceuticals and fine chemicals
作用機序
The mechanism of action of 3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid is primarily related to its role in the synthesis of paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules and preventing their depolymerization, which disrupts cell division and leads to cell death. The chiral side chain of this compound is crucial for the binding of paclitaxel to tubulin, the protein that makes up microtubules .
類似化合物との比較
n-Benzoyl-3-phenylisoserinol: A reduced form of 3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid.
n-Benzoyl-3-phenylisoketone: An oxidized form of this compound.
This compound derivatives: Various substituted derivatives with different functional groups.
Uniqueness: this compound is unique due to its specific chiral configuration, which is essential for the biological activity of paclitaxel. Its ability to serve as a key intermediate in the synthesis of an important anticancer drug highlights its significance in medicinal chemistry .
特性
分子式 |
C16H15NO4 |
|---|---|
分子量 |
285.29 g/mol |
IUPAC名 |
3-benzamido-2-hydroxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H15NO4/c18-14(16(20)21)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13-14,18H,(H,17,19)(H,20,21) |
InChIキー |
HYJVYOWKYPNSTK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













